molecular formula C8H12N2O3 B12924294 5-(1-Hydroxy-2-methylpropyl)pyrimidine-2,4(1h,3h)-dione CAS No. 41244-56-8

5-(1-Hydroxy-2-methylpropyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12924294
CAS No.: 41244-56-8
M. Wt: 184.19 g/mol
InChI Key: OZEYXSCEQGGAMO-UHFFFAOYSA-N
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Description

5-(1-Hydroxy-2-methylpropyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a branched hydroxyalkyl substituent at the 5-position of the pyrimidine ring. This compound shares structural similarities with uracil analogs but is distinguished by its unique 1-hydroxy-2-methylpropyl side chain, which influences its physicochemical and biological properties.

Properties

CAS No.

41244-56-8

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-(1-hydroxy-2-methylpropyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O3/c1-4(2)6(11)5-3-9-8(13)10-7(5)12/h3-4,6,11H,1-2H3,(H2,9,10,12,13)

InChI Key

OZEYXSCEQGGAMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CNC(=O)NC1=O)O

Origin of Product

United States

Biological Activity

5-(1-Hydroxy-2-methylpropyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₂N₂O₃
  • Molecular Weight : 184.19 g/mol
  • CAS Number : 80384-57-2

The biological activity of this compound primarily involves its interaction with various enzymes and protein targets. Key mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit several protein kinases involved in cancer progression, including:
    • Tyrosine kinase
    • Phosphatidylinositol 3-kinase (PI3K)
    • Cyclin-dependent kinases (CDKs)

These interactions suggest a potential role in cancer therapy by disrupting signaling pathways that promote cell growth and survival .

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines .
  • Antimicrobial Effects : The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies reported enhanced efficacy against Staphylococcus aureus and Escherichia coli at higher concentrations .
  • Anti-inflammatory Properties : Preliminary data suggest that it may also possess anti-inflammatory effects, contributing to its potential therapeutic applications in inflammatory diseases .

Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

These results indicate potent activity across multiple cancer types, supporting the compound's potential as an anticancer agent .

Antimicrobial Testing

In antimicrobial assays, the compound demonstrated the following minimum inhibitory concentrations (MIC):

BacteriaMIC (µg/mL)
Staphylococcus aureus200
Escherichia coli400

These findings highlight its effectiveness as an antimicrobial agent, particularly at elevated concentrations .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physical properties of 5-(1-hydroxy-2-methylpropyl)pyrimidine-2,4(1H,3H)-dione with its analogs:

Compound Name Substituent at C-5 Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference ID
Target Compound 1-Hydroxy-2-methylpropyl Not reported Not reported Hydroxyl, branched alkyl -
5-(2-Hydroxyethyl)pyrimidine-2,4-dione 2-Hydroxyethyl ~170.16 Not reported Hydroxyl, linear alkyl
5-(3-Iodopropyl)pyrimidine-2,4-dione 3-Iodopropyl 280.06 113–114 Iodo, linear alkyl
5-(Difluoromethyl)pyrimidine-2,4-dione Difluoromethyl 162.09 Not reported Difluoromethyl
5-Methylpyrimidine-2,4-dione (Thymine) Methyl 126.11 316–317 (decomposes) Methyl
Stavudine (2R,5S)-Hydroxymethyl dihydrofuran 224.20 Not reported Hydroxymethyl, fused ring

Key Observations:

  • Branching vs.
  • Halogenation : The 3-iodopropyl analog () exhibits a higher molecular weight (280.06 g/mol) and distinct reactivity due to iodine’s polarizable nature, making it suitable for radiolabeling or cross-coupling reactions .
Enzyme Inhibition
  • Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: Fused-ring analogs (e.g., compounds 5a–j in ) demonstrate significant α-amylase and α-glucosidase inhibition (IC50 values in µM range), attributed to enhanced rigidity and hydrogen bonding with enzyme active sites . The target compound’s flexible hydroxyalkyl chain may reduce binding affinity compared to these fused derivatives.
  • Uracil-5-Tertiary Sulfonamides : Sulfonamide-substituted analogs () exhibit improved pharmacokinetic profiles due to sulfonamide’s electron-withdrawing and hydrogen-bonding capabilities, suggesting the target compound may have lower metabolic stability .
Antiviral Activity
  • Stavudine () : This antiviral agent incorporates a hydroxymethyl group on a dihydrofuran ring, enabling nucleoside reverse transcriptase inhibition. The target compound lacks the dihydrofuran moiety, likely rendering it inactive against viral enzymes .

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